3-O-Methyl-L-DOPA-d3 4-Sulfate 3-O-Methyl-L-DOPA-d3 4-Sulfate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0199688
InChI:
SMILES:
Molecular Formula: C₁₀H₁₀D₃NO₇S
Molecular Weight: 294.3

3-O-Methyl-L-DOPA-d3 4-Sulfate

CAS No.:

Cat. No.: VC0199688

Molecular Formula: C₁₀H₁₀D₃NO₇S

Molecular Weight: 294.3

* For research use only. Not for human or veterinary use.

3-O-Methyl-L-DOPA-d3 4-Sulfate -

Specification

Molecular Formula C₁₀H₁₀D₃NO₇S
Molecular Weight 294.3

Introduction

3-O-Methyl-L-DOPA-d3 4-Sulfate possesses specific chemical characteristics that define its role as a reference standard in analytical chemistry. The compound features a trideuteriomethoxy group at the 3-position of the phenyl ring, making it distinguishable from non-deuterated analogs in mass spectrometry applications.

Molecular Composition and Identifiers

The compound has a precise chemical composition with the following characteristics:

ParameterValue
Molecular FormulaC₁₀H₁₀D₃NO₇S
Molecular Weight294.296 g/mol
IUPAC Name(2S)-2-amino-3-[4-sulfooxy-3-(trideuteriomethoxy)phenyl]propanoic acid
SMILES[2H]C([2H])([2H])Oc1cc(CC@HC(=O)O)ccc1OS(=O)(=O)O
InChIInChI=1S/C10H13NO7S/c1-17-9-5-6(4-7(11)10(12)13)2-3-8(9)18-19(14,15)16/h2-3,5,7H,4,11H2,1H3,(H,12,13)(H,14,15,16)/t7-/m0/s1/i1D3

The molecular structure contains several key functional groups including:

  • A trideuteriomethoxy group (-OCD₃) at the 3-position

  • A sulfate group (-OSO₃H) at the 4-position

  • An L-amino acid moiety (-CH₂CH(NH₂)COOH)

Physical Properties

Though comprehensive physical property data for this specific compound is limited in the available literature, as a stable isotope-labeled reference standard, it is typically:

  • Shipped and stored at room temperature

  • Maintained in a pure ("neat") form

  • Handled with standard laboratory precautions for chemical research materials

SupplierProduct CodeProduct FormatCountry of Origin
LGC StandardsTRC-M303842-100MGNeatCanada
PharmaffiliatesPA STI 061340Not specifiedNot specified
JK ChemicalM303842Not specifiedNot specified

This compound is typically classified as a "Stable Isotope Labelled" product type, indicating its primary use in analytical and research applications .

Product Specifications

Commercial preparations are subject to specific handling considerations:

  • The product may be freight-restricted

  • It may be produced on a made-to-order basis

  • Regulatory documentation may be required for purchase

  • Some suppliers indicate it may have a short shelf life

Relationship to Levodopa and Parkinson's Disease Research

3-O-Methyl-L-DOPA-d3 4-Sulfate is closely related to the Parkinson's disease therapeutic agent levodopa, making it relevant to neurological research and pharmaceutical development.

Connection to Levodopa Metabolism

Levodopa (L-DOPA) is an amino acid that functions as a precursor for catecholamine neurotransmitters including dopamine, norepinephrine, and epinephrine. It represents the primary treatment for Parkinson's disease and dopamine-responsive dystonia .

3-O-Methyl-L-DOPA-d3 4-Sulfate is classified among "Levodopa impurities," suggesting it may be:

  • A potential metabolite of levodopa

  • A synthetic by-product in levodopa production

  • A compound used to track levodopa metabolism in research studies

Analytical Applications in Research

The primary value of 3-O-Methyl-L-DOPA-d3 4-Sulfate lies in its utility as an analytical tool in pharmaceutical and biomedical research.

Use as a Reference Standard

As a stable isotope-labeled compound, 3-O-Methyl-L-DOPA-d3 4-Sulfate serves critical functions in analytical chemistry:

  • Provides a reliable reference point in quantitative analysis

  • Enables calibration of analytical instruments

  • Serves as an internal standard in mass spectrometry

  • Allows for validation of analytical methods in pharmaceutical quality control

Applications in Metabolic Tracking

The deuterated methyl group (CD₃ instead of CH₃) makes this compound particularly useful in metabolic studies:

  • The deuterium atoms create a mass shift that is easily detected by mass spectrometry

  • This allows researchers to distinguish between exogenous (administered) and endogenous (naturally occurring) compounds

  • Metabolic fate can be tracked without altering the chemical behavior of the molecule significantly

  • Pharmacokinetic parameters can be determined with greater precision

CompoundMolecular FormulaMolecular Weight
3-O-Methyl-L-DOPA-d3 4-SulfateC₁₀H₁₀D₃NO₇S294.296
3-O-Methyl-L-DOPA-d3 MonohydrateC₁₀H₁₂D₃NO₅232.25
3-O-Methyl-L-DOPA-d3 Methyl EsterC₁₁H₁₂D₃NO₄228.26
3-O-Methyl-L-DOPA-d3 4-GlucuronideC₁₆H₁₈D₃NO₁₀390.36
3-O-Methyl-L-DOPA 4-Sulfate (non-deuterated)C₁₀H₁₃NO₇S291.28
rac 3-O-Methyl DOPA-d3C₁₀H₁₀D₃NO₄214.23

This series of compounds illustrates various structural modifications of the basic 3-O-Methyl-DOPA scaffold, each providing different analytical and research capabilities .

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